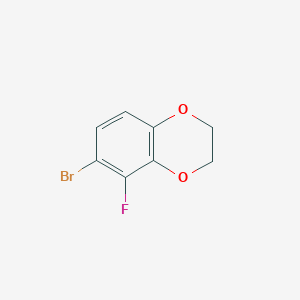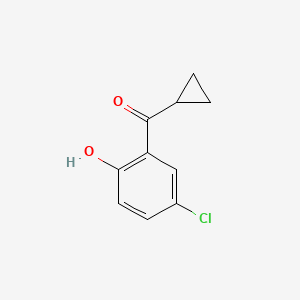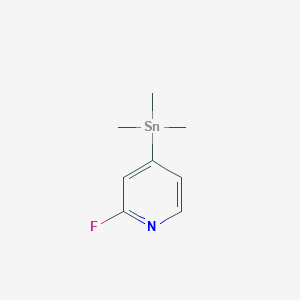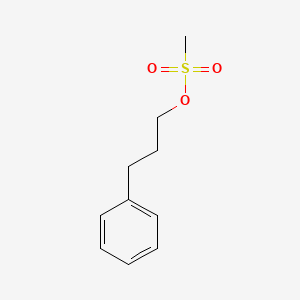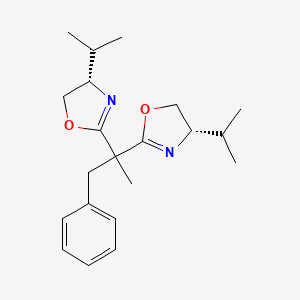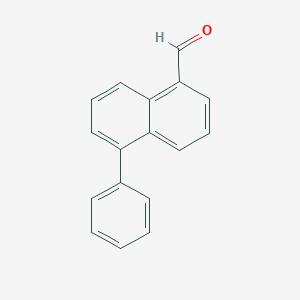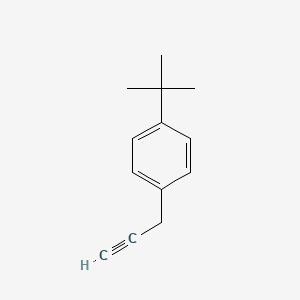
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene
Descripción general
Descripción
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, also known as PBDT, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene has shown potential for use in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for metal ion sensing, and as a building block for creating new materials with unique properties. Its ability to selectively bind to certain biological molecules and its fluorescent properties make it a valuable tool for studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is not fully understood, but it is believed to involve the formation of stable complexes with target molecules, leading to changes in their behavior or function. Its ability to selectively bind to certain targets makes it a promising candidate for use in drug discovery and development.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is still in its early stages, but preliminary studies have shown that it has low toxicity and does not cause significant adverse effects in biological systems. Its fluorescent properties have been used to track the movement of molecules within cells, and it has also been shown to have potential as a therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is its ability to selectively bind to certain biological molecules, making it a valuable tool for studying cellular processes and interactions. Its fluorescent properties also make it a useful imaging agent. However, its potential for use in drug development is limited by its low solubility in aqueous solutions, which can make it difficult to deliver to target tissues.
Direcciones Futuras
There are many potential future directions for research on 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, including exploring its use as a therapeutic agent for certain diseases, developing new materials with unique properties using 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene as a building block, and optimizing its synthesis method to improve yields and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Conclusion
In conclusion, 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is a synthetic compound with great potential for use in scientific research. Its ability to selectively bind to certain biological molecules and its fluorescent properties make it a valuable tool for studying cellular processes and interactions. While there is still much to learn about its mechanism of action and potential applications, research on 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is promising and has the potential to lead to important discoveries in various scientific fields.
Propiedades
IUPAC Name |
1-tert-butyl-4-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h1,7-10H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOXADIGVKERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





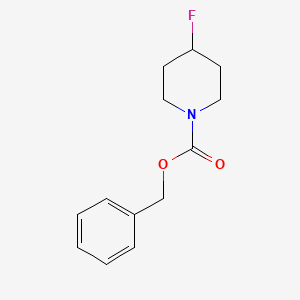

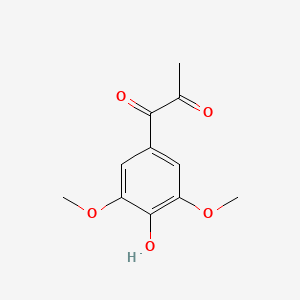
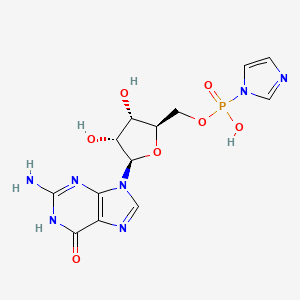
![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)
